Cas no 868215-46-7 (N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a thiomorpholine derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a chlorophenyl moiety and a dioxothiomorpholine core, contributing to its reactivity and biological activity. The compound's key advantages include its well-defined synthetic pathway, stability under standard conditions, and suitability as an intermediate for further functionalization. The presence of both carbonyl and thiomorpholine groups enhances its binding affinity in molecular interactions, making it a candidate for enzyme inhibition studies. Its chlorinated aromatic ring may also confer selective bioactivity, useful in the development of targeted therapeutics or crop protection agents. Analytical characterization is supported by standard spectroscopic methods.
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide structure
868215-46-7 structure
Product name:N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
CAS No:868215-46-7
MF:C14H15ClN2O3S
Molecular Weight:326.798501253128
CID:6509664

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
    • インチ: 1S/C14H15ClN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-4-10(15)6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18)
    • InChIKey: CCHUWHGJELCSKD-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1)(=O)CN1C(=O)C(C)SC(C)C1=O

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1800-0091-3mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1800-0091-30mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1800-0091-50mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1800-0091-10mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1800-0091-25mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1800-0091-1mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1800-0091-100mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1800-0091-5μmol
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1800-0091-75mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1800-0091-20mg
N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
868215-46-7 90%+
20mg
$99.0 2023-05-17

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide 関連文献

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamideに関する追加情報

Introduction to N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS No. 868215-46-7)

N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a sophisticated organic compound characterized by its intricate molecular structure and significant potential in the field of pharmaceutical research. This compound, identified by the CAS number 868215-46-7, has garnered attention due to its unique chemical properties and promising applications in medicinal chemistry.

The molecular framework of N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide incorporates a combination of aromatic and heterocyclic rings, which are strategically positioned to enhance its biological activity. The presence of a 3-chlorophenyl group contributes to its lipophilicity, while the 2,6-dimethyl-3,5-dioxothiomorpholin-4-yl moiety introduces a complex nitrogen-containing heterocycle. This structural design not only imparts distinct physicochemical properties but also opens up avenues for diverse pharmacological interactions.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide has emerged as a compound of interest in this context. Its unique structural features suggest potential applications in the treatment of neurological disorders, inflammation, and other conditions where precise molecular targeting is essential.

The synthesis of N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 3-chlorobenzoyl chloride and (2R)-N-methyl-N-(1-adamantyl)glycine. These intermediates are then coupled using established coupling techniques like amide bond formation under mild conditions. The final step involves the introduction of the morpholine ring system, which is achieved through nucleophilic substitution reactions.

The pharmacological profile of N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is currently under investigation in several preclinical studies. Initial findings suggest that this compound exhibits inhibitory activity against specific enzymes and receptors involved in disease pathways. For instance, it has shown promise in modulating enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, its interaction with neurotransmitter receptors has been explored, indicating potential therapeutic benefits in neurological disorders.

The compound's ability to cross the blood-brain barrier is another area of interest. Studies have demonstrated that modifications to the molecular structure can enhance permeability and reduce metabolic degradation upon systemic administration. This property is crucial for developing effective treatments for central nervous system (CNS) disorders. The use of computational modeling and high-throughput screening techniques has accelerated the discovery process by predicting binding affinities and identifying optimal analogs.

In conclusion, N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide represents a significant advancement in pharmaceutical research. Its unique chemical architecture and promising biological activities position it as a valuable candidate for further development into therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make meaningful contributions to the treatment of various diseases.

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